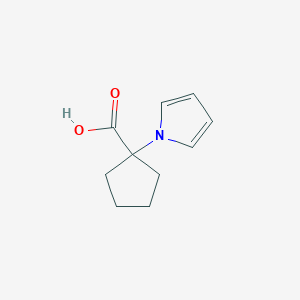

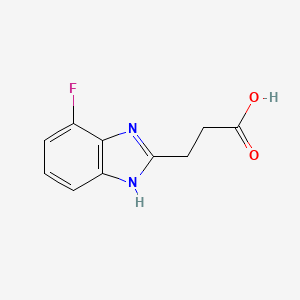

![molecular formula C13H16O2S B1443481 2-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 1341128-94-6](/img/structure/B1443481.png)

2-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxylic acid

Vue d'ensemble

Description

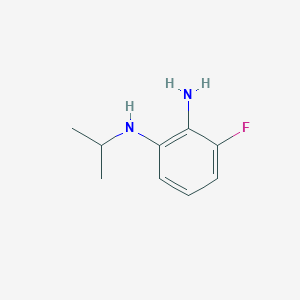

“2-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxylic acid” is a complex organic compound. It contains a bicyclo[2.2.1]heptane core, which is a privileged molecular structure embedded in numerous compounds with various functions . The bicyclo[2.2.1]heptane scaffold provides the basis for asymmetric synthesis and catalysis .

Synthesis Analysis

The synthesis of compounds with a bicyclo[2.2.1]heptane core can be achieved via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis

The molecular structure of “2-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxylic acid” is derived from the bicyclo[2.2.1]heptane core with a carboxylic acid functional group and a thiophen-2-ylmethyl substituent .Applications De Recherche Scientifique

Secondary Structure of Homo-thiopeptides

Homo-thiopeptides derived from bicyclic 7-azabicyclo[2.2.1]heptane-2-endo-carboxylic acid, a mimic of β-proline, prefer extended strand structures with trans-thioamide bonds in both solid state and solution (Otani et al., 2012).

Synthesis and Structure Analysis

A conformationally restricted methionine analogue was synthesized from methyl 6-endo-(methylthio)bicyclo[2.2.1] heptane-2-endo-carboxylate. Its crystal and molecular structure were determined, highlighting the potential for creating structured molecules (Glass et al., 1990).

Synthesis of 1-Norbornyl-5-R-1H-1,2,3-Triazole-4-Carboxylic Acids

A procedure for synthesizing 2-azidobicyclo[2.2.1]heptane was developed, leading to the creation of carboxylic acids with specific structural features (Pokhodylo et al., 2017).

Catalytic Chemical Amide Synthesis

(2-(Thiophen-2-ylmethyl)phenyl)boronic acid was used as a catalyst for direct amide bond synthesis between carboxylic acids and amines, showing effectiveness at room temperature for a variety of substrates. This method is crucial for peptide synthesis (Mohy El Dine et al., 2015).

Synthesis of Bicyclic Diones and Thiones

Research into the synthesis of a group of bicyclic ketones and thiones, including bicyclo[2.2.1]heptane-2,5-dione, revealed rapid tetramethylation and facilitated synthesis of various compounds (Werstiuk et al., 1992).

Cyclotrimerization Promoted by Copper(I) Thiophen-2-Carboxylate

Copper(I) thiophen-2-carboxylate effectively promoted the trimerization of bicyclic vic-bromotrimethyltin olefins, yielding high yields of tris-annelated benzenes (Borsato et al., 2002).

Microbiological Asymmetric Hydroxylation

Various microorganisms were found to asymmetrically hydroxylate bicyclo[2.2.1]heptane-7-carboxylic acid and related compounds, indicating potential applications in synthesizing chiral synthons for cyclopentanoids (Yamazaki & Maeda, 1985).

Mass Spectrometry in Stereochemical Problems

The mass spectrometric behavior of mono- and di-substituted norbornanes, including bicyclo[2.2.1]heptane-2-endo- and -exo-carboxylic acid, was studied to characterize stereoisomers, demonstrating applications in analytical chemistry (Curcuruto et al., 1991).

Stereoselective Preparation of Chiral Acids

A high-yield synthesis of diastereomerically pure chiral acids, potentially useful as chiral auxiliaries, was achieved, starting from ketopinic acid (Ishizuka et al., 1990).

Synthesis of (+)-Camphor-derived Amino Alcohols

Amino alcohols derived from camphor were synthesized and used as ligands for the addition of diethylzinc to benzaldehydes, showing potential in enantioselective synthesis (Nevalainen & Nevalainen, 2001).

Propriétés

IUPAC Name |

2-(thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2S/c14-12(15)13(8-11-2-1-5-16-11)7-9-3-4-10(13)6-9/h1-2,5,9-10H,3-4,6-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBKYJCZQCKCGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2(CC3=CC=CS3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptane-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole](/img/structure/B1443398.png)

![2-fluoro-N-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}pyridine-4-carboxamide](/img/structure/B1443403.png)

![1-[(1-Aminobutan-2-yl)oxy]-3-(trifluoromethyl)benzene](/img/structure/B1443412.png)